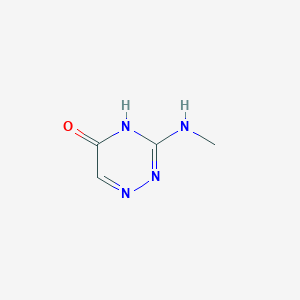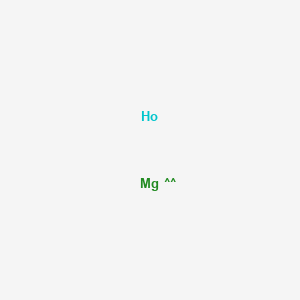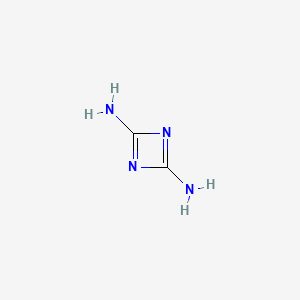![molecular formula C19H25N2O3+ B14730745 Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium CAS No. 6295-52-9](/img/structure/B14730745.png)
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group, a carbamoyloxy group, and a diethylamino group, which contribute to its diverse reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methoxyphenyl isocyanate with 3-hydroxybenzyl alcohol to form the carbamoyloxy intermediate. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) to facilitate the reactions. The process is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 4-methoxybenzylphosphonate
- Diethyl 4-methoxyphenylphosphate
- Diethyl (4-methoxyphenyl)methylphosphonate
Uniqueness
Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
6295-52-9 |
|---|---|
Molekularformel |
C19H25N2O3+ |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methylazanium |
InChI |
InChI=1S/C19H24N2O3/c1-5-21(3,6-2)16-8-7-9-18(14-16)24-19(22)20-15-10-12-17(23-4)13-11-15/h7-14H,5-6H2,1-4H3/p+1 |
InChI-Schlüssel |
FEQYHVAHSASDAR-UHFFFAOYSA-O |
Kanonische SMILES |
CC[N+](C)(CC)C1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


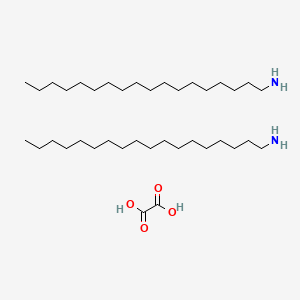
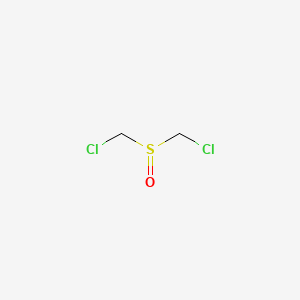

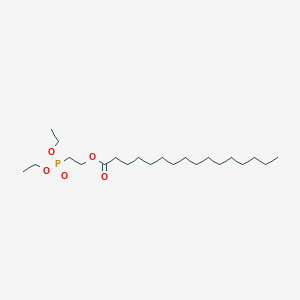

![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

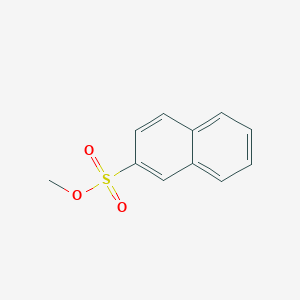
![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)

